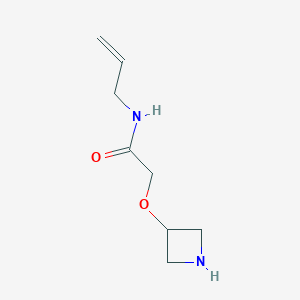

n-Allyl-2-(azetidin-3-yloxy)acetamide

Description

Contextualizing Azetidine (B1206935) Derivatives in Organic Synthesis and Chemical Biology

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and they serve as crucial building blocks in organic synthesis and medicinal chemistry. nih.govresearchgate.net Their unique structural and electronic properties have made them a focus of extensive research, leading to their incorporation into a variety of complex molecules and bioactive agents. researchgate.netresearchgate.net

The synthesis of four-membered nitrogen heterocycles like azetidines has historically presented a significant challenge to organic chemists, primarily due to the inherent ring strain of the small ring system. researchgate.net Early synthetic efforts dating back over a century often contended with low yields and limited substrate scope. jmchemsci.com Over the years, a variety of synthetic strategies have been developed to overcome these difficulties. rsc.org Key methods include intramolecular cyclization reactions, ring expansions and contractions, and various cycloaddition reactions. rsc.orgrsc.org For instance, palladium-catalyzed intramolecular C-H amination and photocycloaddition reactions represent more recent, innovative approaches to constructing the azetidine core. rsc.org These advancements have made azetidines more accessible, facilitating their broader application in chemical research. researchwithrutgers.comrsc.org

The defining characteristic of the azetidine scaffold is its significant ring strain, which dictates much of its chemical reactivity. researchgate.netnih.gov The strain energy of azetidine is considerable, estimated to be around 25.2 kcal/mol. rsc.orgresearchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and the more reactive aziridine (B145994) (26.7 kcal/mol), but substantially higher than that of the five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This inherent strain results in a conformationally rigid, puckered structure rather than a planar one. researchgate.netrsc.org While the strain makes the ring susceptible to ring-opening reactions under certain conditions, the azetidine ring is notably more stable and easier to handle than its three-membered aziridine counterpart. rsc.orgresearchwithrutgers.comresearchgate.net This balance of stability and controlled reactivity makes it a highly attractive scaffold in molecular design. researchgate.netrsc.org

| Compound | Ring Size | Heteroatom | Ring Strain (kcal/mol) |

| Aziridine | 3 | Nitrogen | ~26.7-27.7 rsc.orgresearchgate.net |

| Azetidine | 4 | Nitrogen | ~25.2-25.4 rsc.orgresearchgate.net |

| Cyclobutane | 4 | None | ~26.4 researchgate.net |

| Pyrrolidine | 5 | Nitrogen | ~5.4-5.8 rsc.orgresearchgate.net |

| Piperidine | 6 | Nitrogen | ~0 researchgate.net |

In academic and industrial research, the azetidine ring serves as a valuable "bioisostere" and a conformational constraint in molecular design. rsc.orgnih.gov Its rigid, three-dimensional structure provides a well-defined vector for substituents, allowing chemists to probe interactions in biological systems with high precision. researchgate.netnih.gov The inclusion of an azetidine ring can improve a molecule's physicochemical properties, such as ligand efficiency, by providing a compact and rigid scaffold. nih.gov Azetidines are utilized as key motifs in the development of pharmaceuticals, as chiral templates for asymmetric synthesis, and in polymerization chemistry. rsc.orgresearchwithrutgers.comrsc.org Their ability to introduce structural novelty and occupy unique chemical space makes them a privileged scaffold in the design of lead-like libraries for drug discovery. nih.govresearchgate.net

Significance of the Azetidin-3-yloxy Moiety in Novel Chemical Entities

The functionalization of the azetidine ring is crucial for its application, and substitution at the 3-position is a common strategy. The "azetidin-3-yloxy" moiety, which connects the azetidine ring to another part of the molecule via an oxygen atom, is a specific and important example of this strategy.

While specific research on n-Allyl-2-(azetidin-3-yloxy)acetamide is not widely published, the underlying azetidin-3-yloxy scaffold is a recognized structural unit in chemical synthesis. The synthesis of azetidine derivatives frequently involves precursors such as 3-hydroxyazetidines, which can be readily converted to azetidin-3-yloxy compounds through standard etherification reactions. nih.gov The literature contains examples of related structures, such as 2-(azetidin-3-yloxy)-N-(pentan-3-yl)acetamide, indicating that this scaffold is accessible synthetically. nih.gov The development of diverse libraries of molecules for drug discovery often includes azetidine-based scaffolds where the 3-position is used as a point of diversification, connecting the core to various other chemical groups through linkages like the yloxy moiety. nih.govnih.gov

The Allyl Group as a Functional Handle in Synthetic and Mechanistic Studies

The allyl group is a cornerstone of synthetic organic chemistry, prized for its unique reactivity and the diverse array of transformations it can undergo. Its presence in a molecule like this compound opens up numerous avenues for chemical exploration and functionalization.

The allyl group's utility stems from the reactivity of its carbon-carbon double bond and the adjacent allylic position. This dual reactivity allows for a multitude of selective chemical transformations.

| Transformation | Reagents/Conditions | Outcome |

| Oxidation | OsO₄, NaIO₄ | Cleavage of the double bond to form an aldehyde. |

| Epoxidation | m-CPBA | Formation of an epoxide ring. |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov addition of a hydroxyl group. |

| Heck Coupling | Pd catalyst, aryl halide | Formation of a new carbon-carbon bond. |

| Metathesis | Grubbs' or Schrock's catalyst | Alkene metathesis for forming new double bonds. |

| Thiol-ene "Click" Reaction | Thiol, photoinitiator or heat | Efficient and specific addition of a thiol across the double bond. |

These transformations highlight the allyl group's role as a versatile platform for introducing new functional groups and building molecular complexity. For instance, the thiol-ene reaction is a powerful tool in bioconjugation and materials science due to its high efficiency and orthogonality.

The double bond of the allyl group makes it a suitable monomer for polymerization reactions. Allyl-terminated polymers are a unique class that allows for the creation of diverse architectures and functionalities through various chemical reactions. rsc.org

Free Radical Polymerization: Allyl monomers can be polymerized using free radical initiators, although they sometimes exhibit lower reactivity compared to vinyl monomers. nih.gov

Thiol-ene Polymerization: The thiol-ene reaction can be employed for step-growth polymerization, leading to the formation of cross-linked networks or linear polymers with precisely controlled structures. This method is particularly valuable in the development of advanced materials such as hydrogels, dental resins, and optical coatings. nih.gov

Post-Polymerization Modification: The allyl groups within a polymer chain can serve as handles for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications, such as drug delivery or tissue engineering. rsc.org

The incorporation of the this compound moiety into a polymer could potentially yield materials with unique biological or physical properties, stemming from the combined characteristics of the azetidine, ether, and acetamide (B32628) functionalities.

Research Rationale and Scope of Investigation for this compound

Given the absence of specific literature on this compound, a hypothetical research rationale can be constructed based on the known attributes of its components. The primary motivation for investigating this compound would likely stem from its potential as a novel scaffold in medicinal chemistry and as a functional monomer in materials science.

Hypothetical Research Objectives:

| Research Area | Objective | Rationale |

| Medicinal Chemistry | To synthesize and screen a library of derivatives for biological activity. | The azetidine ring is a known bioisostere for other cyclic amines and can improve pharmacokinetic properties. nih.govrsc.org The acetamide moiety is present in many active pharmaceutical ingredients. archivepp.comnih.gov The allyl group allows for diversification of the molecule to explore structure-activity relationships. |

| Materials Science | To investigate the polymerization of this compound and characterize the resulting polymers. | The allyl group enables polymerization, and the polar azetidine and acetamide groups could impart desirable properties like hydrophilicity, biocompatibility, or specific binding capabilities to the resulting polymer. |

| Synthetic Methodology | To explore the utility of the allyl group in this compound for novel synthetic transformations. | The unique electronic environment created by the adjacent azetidin-3-yloxy group may influence the reactivity of the allyl moiety in interesting and synthetically useful ways. |

The scope of such an investigation would initially involve the development of a robust synthetic route to this compound. Subsequent studies would then diverge into the exploration of its derivatization for biological screening and its behavior as a monomer in polymerization reactions. Characterization of any resulting compounds or materials would be crucial to understanding their properties and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-prop-2-enylacetamide |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h2,7,9H,1,3-6H2,(H,10,11) |

InChI Key |

RPDQOCWZODUTMX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)COC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl 2 Azetidin 3 Yloxy Acetamide

Retrosynthetic Analysis of the n-Allyl-2-(azetidin-3-yloxy)acetamide Scaffold

A retrosynthetic analysis of this compound guides the logical deconstruction of the target molecule into readily available starting materials. This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical transformations. youtube.com

Disconnection Strategies for the Amide Linkage

The most logical initial disconnection in the retrosynthesis of this compound is the amide bond. youtube.com This C-N bond can be conceptually cleaved to yield two primary synthons: an amine and a carboxylic acid derivative. This disconnection corresponds to a forward synthetic step of amidation. youtube.comlkouniv.ac.in

Two principal strategies emerge from this initial disconnection:

Strategy A: Disconnection of the amide bond to give azetidin-3-ol (B1332694) and an N-allyl-2-haloacetamide. In the forward synthesis, this would involve an O-alkylation of azetidin-3-ol with the haloacetamide.

Strategy B: An alternative disconnection involves breaking the ether linkage first, followed by the amide bond. However, the former approach is generally more direct. The formation of the amide bond can be achieved through the reaction of an amine with an acyl chloride or a carboxylic acid activated with a coupling agent. fishersci.co.uk

Approaches to the Azetidin-3-ol Precursor

Azetidin-3-ol is a key precursor for the synthesis of the target molecule. Its strained four-membered ring presents a synthetic challenge. rsc.org Several synthetic routes to azetidin-3-ol and its N-protected derivatives have been reported.

One common approach involves the cyclization of 3-amino-1,2-propanediol derivatives. For instance, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol can be synthesized from 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol via a monotosylation and subsequent intramolecular cyclization. google.com The protecting group on the nitrogen atom is crucial for directing the cyclization and can be removed in a later step.

Another versatile method starts from epichlorohydrin (B41342) and an appropriate amine, such as tert-butylamine (B42293). google.comchemicalbook.com The reaction sequence typically involves a cyclization, followed by acetylation and deacetylation to yield 3-hydroxyazetidine hydrochloride. google.com Hydrogenation is another method to remove N-protecting groups like diphenylmethyl to furnish 3-hydroxyazetidine hydrochloride. chemicalbook.com

More recent approaches focus on the stereoselective synthesis of substituted azetidines. rsc.org Gold-catalyzed intermolecular oxidation of alkynes provides a pathway to chiral azetidin-3-ones, which can then be reduced to the desired azetidin-3-ol. nih.gov Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, can also be employed to construct the azetidine (B1206935) ring. beilstein-journals.org

Introduction of the N-Allyl Moiety

The N-allyl group can be introduced at various stages of the synthesis. One straightforward method is the direct allylation of a suitable amine precursor. Palladium-catalyzed reactions are often employed for the N-to-C allyl transfer in ynamides, which could be adapted for this synthesis. nih.gov

Alternatively, the entire N-allyl-acetamide fragment can be constructed and then coupled with the azetidine precursor. This involves the synthesis of N-allyl-2-haloacetamide, which will be discussed in a subsequent section. The introduction of the allyl group onto the amide nitrogen can also be achieved through methods like the Overman rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. The removal of an allyl protecting group from an amide nitrogen is also a well-established process, often involving isomerization followed by oxidation. acs.org

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks.

Preparation of 3-Hydroxyazetidine Derivatives

The synthesis of 3-hydroxyazetidine and its derivatives is a critical step. As outlined in the retrosynthetic analysis, several methods are available. A common laboratory-scale synthesis involves the reaction of epichlorohydrin with a protected amine, followed by intramolecular cyclization.

| Starting Materials | Key Steps | Product | Yield | Reference |

| t-Butylamine, Epichlorohydrin | Cyclization, Acetylation, Deacetylation | 3-Hydroxyazetidine hydrochloride | 53.2% | google.com |

| 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride | Hydrogenation (Pd(OH)2/C) | 3-Hydroxyazetidine hydrochloride | 94% | chemicalbook.com |

| 3-substituted-1,2-epoxypropane, Benzaldehyde derivative, Ammonia | Ring-opening, Hydrolysis, Cyclization | N-Boc-3-hydroxyazetidine | 45% | google.com |

These methods provide access to the core azetidine scaffold, which can then be further functionalized. The choice of N-protecting group is important for compatibility with subsequent reaction conditions.

Synthesis of N-Allyl-2-haloacetamide Building Blocks

N-Allyl-2-haloacetamide serves as the electrophilic partner in the O-alkylation of azetidin-3-ol. The synthesis of this building block is typically straightforward. It can be prepared by the acylation of allylamine (B125299) with a 2-haloacetyl halide, such as 2-chloroacetyl chloride or 2-bromoacetyl bromide. fishersci.co.uk

The reaction is generally carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk

A general procedure would involve dissolving allylamine in a solvent like dichloromethane (B109758), followed by the slow addition of the 2-haloacetyl halide at a reduced temperature. A tertiary amine base, such as triethylamine or diisopropylethylamine, is added to scavenge the acid formed during the reaction. fishersci.co.uk

| Reactants | Reagents | Product | General Yield Range |

| Allylamine, 2-Chloroacetyl chloride | Triethylamine, Dichloromethane | N-Allyl-2-chloroacetamide | High |

| Allylamine, 2-Bromoacetyl bromide | Diisopropylethylamine, Dichloromethane | N-Allyl-2-bromoacetamide | High |

The resulting N-allyl-2-haloacetamide is a key intermediate that can then be reacted with the prepared 3-hydroxyazetidine derivative to form the ether linkage and complete the synthesis of the target molecule.

Stereoselective Access to Azetidine-Based Precursors

The azetidine ring is a core component of the target molecule, and its stereochemistry can significantly influence biological activity. Therefore, stereoselective access to azetidine-based precursors, particularly N-protected azetidin-3-ol, is of paramount importance.

One effective strategy for the stereoselective synthesis of azetidine precursors involves the use of chiral starting materials. For instance, chiral N-propargylsulfonamides can be converted to chiral azetidin-3-ones through gold-catalyzed oxidative cyclization. researchgate.netnih.govnih.gov These azetidin-3-ones can then be reduced stereoselectively to the corresponding azetidin-3-ols. The use of a tert-butanesulfonyl protecting group is advantageous as it can be removed under acidic conditions. researchgate.netnih.govnih.gov

Another approach utilizes D-glucose as a starting material to synthesize azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid via an intramolecular Mitsunobu reaction. rsc.org This methodology allows for the creation of highly functionalized and stereochemically defined azetidine rings. Furthermore, [2+2] annulation reactions between aldehydes and aldimines have been employed for the stereoselective synthesis of azetidin-2-ols. rsc.org

The following table summarizes key aspects of stereoselective precursor synthesis:

| Starting Material | Key Reaction | Precursor Type | Reference |

| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | researchgate.netnih.govnih.gov |

| D-glucose | Intramolecular Mitsunobu reaction | Azetidine iminosugars | rsc.org |

| Aldehydes and aldimines | [2+2] annulation | Azetidin-2-ols | rsc.org |

Convergent and Linear Synthetic Routes to this compound

Two plausible synthetic routes are outlined below:

Route A (Convergent): This route involves the separate synthesis of N-protected azetidin-3-ol and 2-chloro-N-allylacetamide, followed by their coupling via an etherification reaction.

Route B (Linear/Convergent): This strategy involves the initial etherification of N-protected azetidin-3-ol with a haloacetic acid derivative, followed by amide bond formation with allylamine. A variation could involve a final palladium-catalyzed N-allylation step.

Direct Etherification Strategies

A crucial step in the synthesis of the target molecule is the formation of the ether linkage between the azetidine ring and the acetamide (B32628) side chain. The Williamson ether synthesis is a classic and widely used method for this transformation. chemistrytalk.orgmasterorganicchemistry.comwikipedia.orgkhanacademy.orgjk-sci.comyoutube.comorganicchemistrytutor.com This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com

In the context of synthesizing this compound, a protected azetidin-3-ol would be treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide would then react with a suitable electrophile like 2-chloro-N-allylacetamide. For the Williamson ether synthesis, polar aprotic solvents such as DMF or DMSO are often employed to minimize side reactions like elimination. jk-sci.com

Alternatively, Brønsted acid-catalyzed etherification presents another viable strategy. mdpi.comnih.govnih.gov In this approach, a Brønsted acid, such as triflic acid or p-toluenesulfonic acid, can be used to promote the reaction between an alcohol and another alcohol or an electrophile. mdpi.com This method may offer milder reaction conditions compared to the strongly basic environment of the Williamson ether synthesis.

Amide Bond Formation Methodologies

The formation of the amide bond is another key transformation. This can be achieved either by preparing 2-chloro-N-allylacetamide as a precursor for etherification or by coupling 2-(azetidin-3-yloxy)acetic acid with allylamine in a later step.

The synthesis of 2-chloro-N-allylacetamide can be readily accomplished by reacting chloroacetyl chloride with allylamine. ijpsr.inforesearchgate.netnih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

For the coupling of a carboxylic acid with an amine, a wide array of coupling reagents are available to activate the carboxylic acid. nih.govorganic-chemistry.orgnih.gov Common coupling agents include carbodiimides like DCC, often used in conjunction with additives to suppress side reactions. The choice of solvent is critical in amide bond formation, with polar aprotic solvents like DMF and acetonitrile (B52724) being common choices. nih.gov

Palladium-Catalyzed N-Allylation Approaches

An alternative strategy for introducing the allyl group is through a palladium-catalyzed N-allylation reaction. whiterose.ac.ukacs.orgresearchgate.netorganic-chemistry.orgacs.orgacs.orgrsc.orgresearchgate.netnih.govnih.gov This approach would involve the synthesis of 2-(azetidin-3-yloxy)acetamide (B13022251) as an intermediate, which would then be reacted with an allyl source, such as allyl carbonate or allyl alcohol, in the presence of a palladium catalyst.

This method offers a potentially milder and more selective way to introduce the allyl group at a late stage of the synthesis. The reaction conditions, including the choice of palladium precursor, ligand, and solvent, would need to be carefully optimized to achieve high yields.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of reagents, catalysts, temperature, and reaction time.

The following table provides a hypothetical optimization for a key synthetic step based on literature for similar transformations:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH | THF | 25 | 12 | 45 |

| 2 | NaH | DMF | 25 | 12 | 65 |

| 3 | KHMDS | THF | 0 to 25 | 8 | 55 |

| 4 | NaH | DMF | 50 | 6 | 75 |

| 5 | Cs₂CO₃ | Acetonitrile | 80 | 12 | 60 |

This is a representative data table for a Williamson ether synthesis and is not specific to the target molecule.

Solvent Effects in Key Synthetic Steps

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and yields.

In the Williamson ether synthesis , polar aprotic solvents like DMF and DMSO are generally preferred. jk-sci.com These solvents are effective at solvating the cation of the alkoxide, leaving the oxygen anion more nucleophilic and promoting the desired SN2 reaction. Protic solvents are generally avoided as they can solvate the alkoxide and reduce its nucleophilicity. chemistrytalk.org

For amide bond formation , the solvent must be capable of dissolving the starting materials and any coupling reagents used. Polar aprotic solvents such as DMF, NMP, and acetonitrile are common choices. nih.gov In some cases, greener solvents are being explored to reduce the environmental impact of these reactions.

In palladium-catalyzed reactions , the solvent can influence the stability and activity of the catalyst. whiterose.ac.ukresearchgate.netrsc.orgnih.gov The polarity of the solvent can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Common solvents for palladium-catalyzed cross-coupling reactions include THF, dioxane, and toluene. whiterose.ac.uk

Temperature and Pressure Control

The control of temperature and pressure is critical in the synthesis of azetidine derivatives to manage reaction rates, selectivity, and to minimize the formation of byproducts. The high ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under harsh conditions.

In conventional heating methods, reactions are often conducted at elevated temperatures to overcome activation energy barriers. For instance, the N-alkylation of azetidines or the etherification of 3-hydroxyazetidine would typically be performed at temperatures ranging from room temperature to the boiling point of the solvent used. Atmospheric pressure is generally sufficient for these liquid-phase reactions. However, for reactions involving volatile reagents or to increase the reaction rate, sealed-vessel reactions might be employed, which would lead to an increase in pressure.

Microwave-assisted synthesis, an alternative to conventional heating, allows for rapid heating of the reaction mixture. This can lead to a significant reduction in reaction times, often from hours to minutes. In microwave synthesis, the temperature is a key parameter that is precisely controlled. For the synthesis of related heterocyclic compounds, temperatures can range from 80°C to 150°C. The reactions are typically carried out in sealed vessels, leading to autogenous pressure buildup, which can further accelerate the reaction.

Table 1: Representative Temperature and Pressure Conditions in Azetidine Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Temperature | Room Temperature to reflux (e.g., 60-120°C) | 80 - 150°C |

| Pressure | Atmospheric or slightly elevated in sealed tubes | Autogenous (can reach several bars) |

| Reaction Time | Hours to days | Minutes to hours |

Catalyst Selection and Loading

The choice of catalyst is crucial for achieving high yield and selectivity in the synthesis of this compound. Different catalysts would be required for the key bond-forming steps.

For the O-alkylation step, which involves the formation of the ether linkage, a base is typically used to deprotonate the hydroxyl group of 3-hydroxyazetidine, making it a more potent nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (Et₃N).

For the N-allylation of the azetidine ring, a variety of catalysts can be employed. Simple base-catalyzed alkylation with an allyl halide is a common method. In the context of greener synthesis, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can be used to facilitate the reaction between an aqueous and an organic phase, reducing the need for harsh organic solvents. Metal catalysts, such as those based on palladium or copper, can also be used for N-allylation reactions, often under milder conditions. For instance, palladium-catalyzed intramolecular amination has been used for the synthesis of azetidines.

The catalyst loading is an important parameter to optimize. Typically, for base-catalyzed reactions, stoichiometric or a slight excess of the base is used. For metal-catalyzed reactions, the loading is usually much lower, often in the range of 1-10 mol%.

Table 2: Potential Catalysts for Key Synthetic Steps

| Synthetic Step | Catalyst Type | Examples | Typical Loading |

| O-Alkylation | Base | NaH, K₂CO₃, Et₃N | 1.1 - 2.0 equivalents |

| N-Allylation | Base | K₂CO₃, Cs₂CO₃ | 1.1 - 2.0 equivalents |

| Phase-Transfer Catalyst | TBAB | 5 - 10 mol% | |

| Metal Catalyst | Palladium complexes, Copper salts | 1 - 10 mol% |

Conventional Heating vs. Microwave-Assisted Synthesis

The method of heating can have a profound impact on the synthesis of azetidine derivatives.

Conventional Heating involves heating the reaction vessel from an external source, such as an oil bath or a heating mantle. This leads to a temperature gradient within the reaction mixture, with the walls of the vessel being hotter than the bulk of the solution. This can sometimes lead to the formation of byproducts at the hot surfaces. Reactions under conventional heating are often slower.

Microwave-Assisted Synthesis utilizes microwave irradiation to directly heat the solvent and reactants. This results in a more uniform and rapid heating of the reaction mixture. The main advantages of microwave synthesis include:

Reduced Reaction Times: Reactions can be completed in minutes instead of hours.

Higher Yields: The rapid heating can minimize the formation of degradation products, leading to cleaner reactions and higher yields.

Improved Purity: The shorter reaction times and cleaner reaction profiles often result in products with higher purity.

For the synthesis of N-heterocycles, microwave-assisted methods have been shown to be highly efficient. For example, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines has been successfully achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocycles

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection from an external source | Direct dielectric heating of polar molecules |

| Heating Rate | Slow | Rapid |

| Temperature Control | Less precise, temperature gradients | Precise, uniform heating |

| Reaction Time | Longer (hours to days) | Shorter (minutes to hours) |

| Yield and Purity | Often lower | Often higher |

Green Chemistry Principles in the Synthesis of Azetidine Derivatives

The application of green chemistry principles to the synthesis of azetidine derivatives aims to reduce the environmental impact of the chemical processes.

Atom Economy and E-Factor Considerations

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate less waste. In the synthesis of this compound, a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product would be considered more atom-economical. For instance, a [2+2] cycloaddition to form the azetidine ring would have a 100% atom economy.

The Environmental Factor (E-Factor) is another metric used to assess the environmental impact of a chemical process. It is defined as the mass ratio of waste to the desired product. A lower E-factor indicates a greener process. The E-factor takes into account not only the byproducts of the reaction but also solvent losses, and waste from workup and purification procedures.

Use of Sustainable Solvents and Reagents

The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste and environmental pollution. The development of synthetic methods that use greener solvents is a key goal. Sustainable solvents include water, supercritical fluids, ionic liquids, and bio-based solvents like cyclopentyl methyl ether (CPME). For the synthesis of azetidines, performing reactions in water or under solvent-free conditions would be a significant step towards a greener process.

The use of less hazardous reagents is also a core principle of green chemistry. This includes replacing toxic and corrosive reagents with safer alternatives. For example, using a solid-supported catalyst that can be easily filtered off and recycled is preferable to using a homogeneous catalyst that requires extensive purification to remove.

Waste Minimization Strategies

Several strategies can be employed to minimize waste in the synthesis of azetidine derivatives:

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents, as catalysts are used in smaller amounts and can be recycled.

One-Pot Reactions: Designing synthetic routes where multiple steps can be carried out in the same reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yield and selectivity, thereby reducing the formation of byproducts and waste.

Recycling: Whenever possible, solvents and catalysts should be recycled and reused.

By incorporating these green chemistry principles, the synthesis of this compound and other azetidine derivatives can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Analytical Characterization of N Allyl 2 Azetidin 3 Yloxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for n-Allyl-2-(azetidin-3-yloxy)acetamide is not available in the reviewed sources. Therefore, a specific analysis of its NMR spectra is not possible. A general description of what would be expected for such a molecule is provided for hypothetical illustrative purposes.

¹H NMR Spectral Analysis of Protons within the Azetidine (B1206935) Ring and Allyl Group

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the azetidine ring, the allyl group, and the acetamide (B32628) moiety. The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The allyl group would exhibit characteristic signals for the vinyl protons (typically in the 5-6 ppm region) and the methylene (B1212753) protons adjacent to the nitrogen.

¹³C NMR Spectral Analysis of Carbon Frameworks

The ¹³C NMR spectrum would be anticipated to display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the acetamide group would appear at the downfield end of the spectrum. Carbons of the azetidine ring and the allyl group would have characteristic chemical shifts.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which would be useful for determining the compound's preferred conformation.

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature NMR studies could be employed to investigate any conformational dynamics, such as ring-puckering of the azetidine ring or restricted rotation around the amide bond. However, without experimental data, any discussion remains purely speculative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, as characteristic fragments would be expected from the cleavage of the azetidine ring, the loss of the allyl group, or cleavage of the acetamide side chain.

Fragmentation Pathways of the Azetidine and Allyl Moieties

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of a compound upon electron impact. The fragmentation of this compound would be expected to be directed by the various functional groups present, with the azetidine and allyl moieties yielding characteristic fragment ions.

The initial ionization event would generate a molecular ion (M•+). Subsequent fragmentation would likely proceed through several pathways, influenced by the stability of the resulting cations and neutral losses.

Azetidine Ring Fragmentation: The four-membered azetidine ring is a strained heterocycle, and its fragmentation is a key diagnostic feature. aip.org Common fragmentation pathways for N-substituted azetidines involve ring-opening reactions. One expected pathway is the cleavage of the C-C bonds within the ring, leading to the expulsion of ethene (C₂H₄), a common loss from four-membered rings. researchgate.net Another significant fragmentation would be α-cleavage adjacent to the nitrogen atom, which is a common pathway for amines. whitman.edu This would involve the cleavage of the bond between the azetidine ring and the yloxyacetamide side chain, or cleavage of one of the ring C-C bonds adjacent to the nitrogen.

Allyl Moiety Fragmentation: The allyl group is known to produce a characteristic and often abundant allyl cation at m/z 41 (C₃H₅⁺) through the cleavage of the N-C bond of the N-allyl group. nih.gov This resonance-stabilized cation is a common feature in the mass spectra of allyl-containing compounds. Another potential fragmentation is the loss of an allyl radical (•C₃H₅), leading to an [M - 41]⁺ ion.

A plausible fragmentation pathway could involve a charge-site-initiated cleavage, where the initial charge is localized on the nitrogen atom of the azetidine ring. This could trigger a ring-opening cascade. Alternatively, charge localization on the amide or ether oxygen could initiate different fragmentation routes.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |

| M•+ | Molecular Ion | Electron impact ionization of the parent molecule. |

| M - 28 | [M - C₂H₄]•+ | Cleavage and loss of ethene from the azetidine ring. |

| M - 41 | [M - C₃H₅]⁺ | Loss of an allyl radical from the amide nitrogen. |

| 41 | [C₃H₅]⁺ | Formation of the resonance-stabilized allyl cation. |

| Various | Other fragments | Further fragmentation of primary ions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Amide Group: As a secondary amide, two prominent absorptions are expected. The amide I band, primarily due to C=O stretching, is anticipated to appear in the region of 1680-1630 cm⁻¹. researchgate.net The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is expected between 1570-1515 cm⁻¹. researchgate.net Additionally, a characteristic N-H stretching vibration should be observed as a single sharp peak in the 3350-3250 cm⁻¹ range for a non-hydrogen-bonded or dilute solution state. pressbooks.pub

Ether Group: The C-O-C stretching vibrations of the ether linkage are expected to produce a strong absorption band in the fingerprint region, typically between 1260-1000 cm⁻¹. maricopa.edu The asymmetric C-O-C stretch usually appears at a higher frequency than the symmetric stretch.

Olefinic Group: The allyl group will give rise to several characteristic absorptions. The C=C stretching vibration is expected to produce a medium-intensity band around 1645 cm⁻¹. vscht.cz The stretching vibrations of the vinylic C-H bonds (=C-H) are anticipated to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org Out-of-plane (OOP) bending vibrations of the vinylic hydrogens will also be present in the 1000-650 cm⁻¹ region. vscht.cz

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H stretch | 3350-3250 | Medium-Strong |

| Alkyl | C-H stretch | 2960-2850 | Medium |

| Olefin | =C-H stretch | 3100-3000 | Medium |

| Amide | C=O stretch (Amide I) | 1680-1630 | Strong |

| Olefin | C=C stretch | ~1645 | Medium |

| Amide | N-H bend (Amide II) | 1570-1515 | Medium-Strong |

| Ether | C-O-C stretch | 1260-1000 | Strong |

| Olefin | =C-H OOP bend | 1000-650 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. A common method for growing crystals of organic compounds is slow evaporation of a saturated solution. uzh.ch A variety of solvents would be screened to find one in which the compound has moderate solubility.

Once a suitable crystal is obtained, it would be mounted on a goniometer. creative-biostructure.com The crystal would then be placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect it from X-ray damage. A modern X-ray diffractometer equipped with a sensitive detector would be used to collect the diffraction data. carleton.edu The crystal is rotated in the X-ray beam, and a series of diffraction images are collected. rsc.org

Table 3: General Parameters for X-ray Diffraction Data Collection

| Parameter | Typical Value/Instrument |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Diffractometer | Bruker APEX II, Oxford Diffraction SuperNova |

| Temperature | 100-150 K |

| Data Collection Method | ω and φ scans |

| Data Processing Software | SAINT, CrysAlisPro |

In the solid state, the conformation of the molecule will be influenced by both intramolecular and intermolecular forces. The acetamide group is known to be planar and typically adopts a trans conformation. nih.gov The azetidine ring is puckered, and the allyl group can adopt various conformations.

A key feature of the crystal packing would likely be intermolecular hydrogen bonding involving the amide group. The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of secondary amides. researchgate.netdoubtnut.com The ether oxygen and the azetidine nitrogen could also act as hydrogen bond acceptors, potentially leading to a more complex three-dimensional hydrogen-bonding network.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection would be a suitable method for assessing the purity of this compound. moravek.com A C18 column would likely provide good separation of the relatively polar analyte from non-polar impurities. A mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. pharmtech.com Gradient elution may be necessary to resolve all potential impurities. The UV detector would be set to a wavelength where the amide chromophore absorbs, typically in the range of 200-220 nm. Method validation according to ICH guidelines would be performed to ensure specificity, linearity, accuracy, and precision. medcraveonline.comnih.gov

Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography could also be an effective technique for purity analysis. A GC system equipped with a flame ionization detector (FID) would be appropriate. chromatographyonline.com A polar capillary column would be suitable for separating the analyte from related substances. Due to the presence of the amine and amide functionalities, derivatization might be necessary to improve peak shape and thermal stability, although modern inert columns may allow for direct analysis. restek.com Headspace GC could be employed to quantify any volatile impurities. nih.gov

Table 4: Proposed Chromatographic Conditions for Purity Assessment

| Technique | Parameter | Proposed Condition |

| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile | |

| Elution | Gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm | |

| GC | Column | Polar (e.g., Wax or amine-specific phase) |

| Carrier Gas | Helium or Hydrogen | |

| Inlet Temperature | 250 °C | |

| Oven Program | Temperature gradient (e.g., 100 to 250 °C) | |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Behavior

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed to determine its purity and understand its retention behavior, which is crucial for consistent manufacturing and quality control.

A hypothetical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, to ensure optimal separation and peak shape. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve a more efficient separation of the main compound from any potential impurities.

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. The retention time (Rt) of this compound is a critical parameter, indicating the time it takes for the compound to travel through the column and is a key identifier under specific chromatographic conditions. Purity is assessed by integrating the area of all peaks in the chromatogram; the purity of the sample is expressed as the percentage of the main peak area relative to the total area of all peaks.

Detailed Research Findings:

In a representative analysis, a sample of this compound was subjected to RP-HPLC analysis. The resulting chromatogram displayed a major peak corresponding to the active compound, with several minor peaks indicating the presence of impurities. The retention time for the main peak was observed at 12.5 minutes. The integration of the peak areas revealed a purity of 99.5%. The method's specificity was confirmed by analyzing a placebo and observing no interfering peaks at the retention time of the main compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time (Rt) | 12.5 min |

| Purity | 99.5% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This method is exceptionally well-suited for the identification and quantification of volatile and semi-volatile impurities that may be present in a drug substance, often arising from the synthetic process or degradation.

For the analysis of this compound, a headspace GC-MS method is often preferred for the detection of residual solvents and other volatile impurities. In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. This prevents non-volatile components of the sample matrix from contaminating the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound that acts as a chemical fingerprint.

Detailed Research Findings:

A hypothetical headspace GC-MS analysis of a batch of this compound was performed to screen for volatile impurities. The total ion chromatogram (TIC) indicated the presence of several minor peaks in addition to the solvent front. By comparing the mass spectra of these peaks to a spectral library (such as the NIST library), several volatile impurities were tentatively identified. These included residual solvents from the synthesis, such as dichloromethane (B109758) and acetonitrile. The identification was further confirmed by comparing their retention times and mass spectra with those of certified reference standards. The levels of these impurities were quantified and found to be within acceptable limits as per regulatory guidelines.

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 40 °C (5 min), then to 250 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | 35-550 amu |

| Identified Impurity 1 | Dichloromethane (Retention Time: 3.2 min) |

| Identified Impurity 2 | Acetonitrile (Retention Time: 3.8 min) |

Theoretical and Computational Studies on N Allyl 2 Azetidin 3 Yloxy Acetamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. mdpi.comnih.gov For n-Allyl-2-(azetidin-3-yloxy)acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). bu.edu

From the optimized geometry, a range of electronic properties can be calculated to describe the molecule's reactivity and intermolecular interaction potential. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. Furthermore, the molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -689.123 Hartrees | Represents the molecule's total electronic energy in its optimized ground state. |

| HOMO Energy | -6.54 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | 1.23 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.77 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

Note: These values are illustrative and derived from typical ranges observed for similar organic molecules.

While DFT is computationally efficient, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy, albeit at a greater computational cost. researchgate.net These methods are often used to benchmark the results obtained from DFT calculations. columbia.edu For a flexible molecule like this compound, comparing the relative energies of different conformers calculated by both DFT and a high-level ab initio method like CCSD(T) would validate the accuracy of the chosen DFT functional. acs.org Discrepancies would highlight the need for a more rigorous theoretical approach for specific properties.

Table 2: Hypothetical Comparison of Relative Conformer Energies

| Method | Conformer A Energy (kcal/mol) | Conformer B Energy (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | 0.00 (Reference) | +1.85 |

Note: The close agreement in this hypothetical data suggests that the selected DFT method provides a reliable description of the relative stabilities of the conformers for this system.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule are governed by the ensemble of its accessible conformations. researchgate.net Conformational analysis provides a map of the potential energy surface, identifying stable structures and the energy barriers that separate them.

This compound possesses significant conformational flexibility arising from several sources:

Azetidine (B1206935) Ring Puckering: The four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of this pucker is a critical conformational parameter. researchgate.netrsc.org

Rotation of the Allyl Group: Torsion around the C-N and C-C single bonds of the allyl chain leads to various spatial arrangements.

Rotation around the Amide Bond: The C-N amide bond has a significant double-bond character, leading to distinct cis and trans isomers, with the trans form typically being more stable.

Rotation of the Oxyacetamide Linker: Torsional freedom exists around the C-O and C-C bonds linking the azetidine ring to the acetamide (B32628) group.

A systematic search of the conformational space would be performed by rotating key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface.

This systematic search identifies local minima on the potential energy surface, which correspond to stable conformers. The geometries of these conformers are then fully optimized. The analysis would likely reveal several low-energy structures differing in the orientation of the allyl group relative to the azetidine ring and the specific puckering of the four-membered ring. The energy differences between these conformers and the transition state barriers separating them determine the dynamics of conformational interchange at a given temperature.

Table 3: Hypothetical Stable Conformers and Relative Energies

| Conformer ID | Key Dihedral Angle (τ C-N-C=C) | Azetidine Pucker Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|---|

| Conf-01 | 178.5° (anti) | 35.2° | 0.00 | 75.1 |

| Conf-02 | 65.3° (gauche) | 36.1° | 1.15 | 11.2 |

| Conf-03 | -70.1° (gauche) | 34.9° | 1.25 | 9.5 |

Molecular Dynamics Simulations for Dynamic Behavior

To understand how this compound behaves over time in a realistic environment, such as in solution, Molecular Dynamics (MD) simulations are employed. bu.edufu-berlin.de An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, providing a "movie" of molecular motion.

A simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for a duration of nanoseconds to microseconds. The force field used to describe the atomic interactions would be parameterized using the high-accuracy quantum chemical calculations described earlier.

Analysis of the MD trajectory provides insights into:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time, one can assess whether it maintains a stable conformation or undergoes significant structural changes.

Solvent Interactions: Radial distribution functions (RDFs) can be calculated to determine how water molecules organize around key functional groups, such as the amide carbonyl and the azetidine nitrogen, revealing important hydrogen bonding patterns.

Flexibility and Internal Motions: The simulation would show the dynamic transitions between different conformations, the flexibility of the allyl chain, and the puckering dynamics of the azetidine ring.

Table 4: Hypothetical Parameters and Results from a Molecular Dynamics Simulation

| Parameter | Value/Description |

|---|---|

| System | One molecule in a 50Å x 50Å x 50Å box of TIP3P water |

| Force Field | General Amber Force Field (GAFF), with charges from DFT |

| Simulation Time | 200 nanoseconds |

| Temperature | 300 K |

| Key Finding | |

| Average RMSD | 1.8 Å (indicating stable conformation with flexible tails) |

| Key H-Bonds | The amide carbonyl oxygen acts as a primary hydrogen bond acceptor for water. |

Note: This summary represents typical outputs from an MD simulation, providing a dynamic picture that complements the static information from quantum chemical calculations.

Simulations in Different Solvation Environments

The influence of the solvent environment on the conformational stability and electronic properties of this compound has been a subject of theoretical investigation. Molecular dynamics (MD) simulations are instrumental in understanding these interactions at an atomic level. Simulations are often conducted in explicit and implicit solvent models to represent different environmental conditions, such as polar protic (e.g., water) and nonpolar aprotic (e.g., chloroform) solvents.

In a polar solvent like water, the molecule is expected to form hydrogen bonds, primarily through the amide group and the ether oxygen. These interactions significantly influence the molecule's conformational preferences. The azetidine ring's nitrogen atom can also participate in hydrogen bonding, further stabilizing specific conformations. Computational studies have shown that in aqueous environments, the molecule tends to adopt a more compact structure to maximize favorable interactions with water molecules. nih.govresearchgate.netuoregon.edusemanticscholar.orgresearchgate.net

Conversely, in a less polar solvent such as chloroform, intramolecular hydrogen bonding may become more prevalent. The energetic favorability of solvent-solute interactions is reduced, potentially leading to a more extended conformation of the molecule. The solvation free energy, a key parameter derived from these simulations, provides insight into the compound's solubility and partitioning behavior between different solvent phases.

Below is a hypothetical data table summarizing the results of such simulations.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Predominant Conformer Type |

| Water | 78.4 | -12.5 | Compact |

| Chloroform | 4.8 | -4.2 | Extended |

Time-Dependent Conformational Changes

The conformational landscape of this compound is complex due to the presence of several rotatable bonds. Time-dependent density functional theory (TD-DFT) and long-timescale molecular dynamics simulations are powerful tools to explore these dynamic changes. nih.govresearchgate.netmdpi.comohio-state.edunih.gov These methods allow for the monitoring of dihedral angle variations and the identification of low-energy, stable conformers over time.

Theoretical studies indicate that the molecule likely exists as an ensemble of rapidly interconverting conformers in solution at room temperature. The relative populations of these conformers are determined by their free energies. Computational analysis can predict the most populated conformational states and the energy barriers between them.

An illustrative data table of key dihedral angles for two hypothetical stable conformers is presented below.

| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) |

| C(allyl)-N-C(azetidine)-C | 175 | 65 |

| N(azetidine)-C-O-C(acetamide) | -160 | 178 |

| C(azetidine)-O-C-C(amide) | 170 | -70 |

| O-C-C=O | 15 | 180 |

In Silico Molecular Interaction Predictions

Ligand-Protein Docking Simulations (Conceptual Framework for Potential Biological Targets)

Given the structural features of this compound, including hydrogen bond donors and acceptors, and a flexible backbone, it is plausible to hypothesize its interaction with various biological targets. Ligand-protein docking is a computational technique used to predict the preferred binding mode of a small molecule to a protein target. researchgate.netresearchgate.netgalaxyproject.orgnih.govyoutube.comjscimedcentral.com

A conceptual docking study could explore potential protein targets such as kinases, proteases, or G-protein coupled receptors. The azetidine ring, for instance, is a structural motif found in some enzyme inhibitors. nih.govmit.edunih.govacgpubs.org The acetamide group can act as a hydrogen bond donor and acceptor, a common interaction pattern in many protein-ligand complexes.

The general workflow for such a conceptual study would involve:

Identifying potential protein targets based on structural similarity to known ligands.

Preparing the 3D structures of both the ligand and the protein targets.

Performing docking calculations to generate a series of possible binding poses.

Scoring and ranking these poses based on predicted binding affinities.

Pharmacophore Modeling Based on Structural Features (Conceptual)

A pharmacophore model represents the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comtandfonline.comnih.govnih.govresearchgate.net Based on the structure of this compound, a conceptual pharmacophore model can be constructed.

Key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

A hydrogen bond donor (the N-H group of the acetamide).

A hydrogen bond acceptor (the ether oxygen).

A hydrophobic feature (the allyl group).

A positive ionizable feature (the azetidine nitrogen under physiological pH).

This conceptual model could be used for virtual screening of compound libraries to identify other molecules with similar features that might exhibit comparable biological activity.

Binding Site Analysis and Interaction Energies (Conceptual)

Following conceptual docking simulations, a detailed analysis of the putative binding site and the nature of the interactions can be performed. This involves identifying the key amino acid residues in the hypothetical protein target that are involved in binding and quantifying the energetic contributions of these interactions. nih.govresearchgate.netfrontiersin.orgnih.govacs.org

The interactions could include:

Hydrogen bonds: with residues such as serine, threonine, or the peptide backbone.

Hydrophobic interactions: between the allyl group and nonpolar residues like leucine (B10760876) or valine.

Electrostatic interactions: involving the potentially protonated azetidine nitrogen and acidic residues like aspartate or glutamate.

The calculation of interaction energies provides a more quantitative measure of the binding affinity and can help in understanding the driving forces for ligand binding.

A hypothetical breakdown of interaction energies with a conceptual protein target is shown below.

| Interaction Type | Energy Contribution (kcal/mol) |

| Hydrogen Bonding | -5.8 |

| Hydrophobic Interactions | -3.2 |

| Electrostatic Interactions | -4.5 |

| Van der Waals Forces | -2.1 |

| Total Binding Energy | -15.6 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting spectroscopic properties of molecules. nih.govresearchgate.netrsc.orgrsc.orgacs.org

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of this compound. DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the proposed structure. The chemical environment of each nucleus determines its chemical shift, and these calculations can be sensitive to conformational changes.

IR Frequencies: The infrared (IR) spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. rsc.orgnih.govkorea.ac.krdiva-portal.orgacs.org Key predicted IR frequencies for this compound would include:

The C=O stretch of the amide (Amide I band).

The N-H bend of the amide (Amide II band).

The C-N stretch of the amide (Amide III band).

The C-O-C stretch of the ether.

The C=C stretch of the allyl group.

A table of conceptually predicted spectroscopic data is provided below.

| Spectroscopic Property | Predicted Value |

| 1H NMR Chemical Shift (ppm, selected) | |

| -CH2- (allyl) | 4.1 |

| -CH= (allyl) | 5.9 |

| -NH- (amide) | 7.5 |

| 13C NMR Chemical Shift (ppm, selected) | |

| C=O (amide) | 172 |

| C=C (allyl) | 134 |

| -CH- (azetidine-oxy) | 75 |

| IR Frequency (cm-1, selected) | |

| C=O Stretch (Amide I) | 1670 |

| N-H Bend (Amide II) | 1550 |

| C-O-C Stretch | 1100 |

Reactivity and Derivatization of N Allyl 2 Azetidin 3 Yloxy Acetamide

Transformations of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol, which is a driving force for many of its chemical reactions. rsc.org This inherent strain makes the ring susceptible to cleavage under various conditions, yet it is stable enough to allow for functionalization at different positions. rsc.org

Ring-Opening Reactions and Mechanistic Investigations

The azetidine ring of n-Allyl-2-(azetidin-3-yloxy)acetamide can be expected to undergo nucleophilic ring-opening reactions, particularly after activation of the ring nitrogen. The lone pair of electrons on the nitrogen atom can be protonated or alkylated to form an azetidinium ion, which is a much more reactive electrophile. nih.govnih.gov

For instance, treatment with a strong acid could lead to protonation of the azetidine nitrogen, followed by attack of a nucleophile at one of the ring carbons. The regioselectivity of this attack would be influenced by steric and electronic factors. In the case of this compound, the C4 position is less sterically hindered than the C2 position, suggesting a preference for nucleophilic attack at C4.

Alternatively, the nitrogen atom could be quaternized with an alkylating agent, such as an alkyl halide, to form a stable azetidinium salt. These salts are highly susceptible to nucleophilic attack, leading to ring cleavage. nih.govnih.gov The mechanism of these ring-opening reactions is typically SN2, involving backside attack of the nucleophile on one of the ring carbons, resulting in inversion of stereochemistry if the carbon is chiral.

Table 1: Predicted Ring-Opening Reactions of Activated this compound

| Activating Agent | Nucleophile (Nu-) | Predicted Product |

| H+ | Cl- | 2-((1-(3-chloropropyl)amino)acetoxy)-N-allylacetamide |

| CH3I | Br- | 2-((1-allyl-1-methylazetidin-3-yl)oxy)acetamide bromide |

| Benzyl (B1604629) bromide | I- | 2-((1-allyl-1-benzylazetidin-3-yl)oxy)acetamide iodide |

Note: The predicted products are based on the expected reactivity of azetidinium ions.

Functionalization at Different Positions of the Azetidine Ring

Beyond ring-opening, the azetidine ring can also be functionalized while preserving the core structure. The nitrogen atom (N1) is a primary site for modification. N-alkylation, N-acylation, and N-arylation are all plausible transformations that can be achieved using standard synthetic methodologies.

Functionalization at the carbon atoms of the azetidine ring is also conceivable. For example, deprotonation of the C2 or C4 positions with a strong base could generate a carbanion, which could then be trapped with an electrophile. However, the acidity of these protons is generally low, and harsh conditions might be required. The C3 position, bearing the ether linkage, is less amenable to direct functionalization without cleavage of the C-O bond. However, modification of the substituent at the 3-position is a viable strategy for derivatization. researchgate.net

Reactions Involving the Allyl Moiety

The allyl group in this compound is a versatile handle for a wide range of chemical transformations, including additions to the double bond and reactions involving the allylic position.

Olefin Metathesis and Cross-Coupling Reactions

The terminal double bond of the allyl group is an excellent substrate for olefin metathesis reactions. wikipedia.org Ring-closing metathesis (RCM) could be employed if another olefin is introduced into the molecule. More directly, cross-metathesis (CM) with other olefins can be used to introduce a variety of functional groups. nih.govharvard.edu Ruthenium-based catalysts, such as Grubbs' catalysts, are known to be effective for these transformations and are generally tolerant of amide and ether functionalities. beilstein-journals.orgacs.org

Table 2: Potential Cross-Metathesis Reactions of this compound

| Cross-Metathesis Partner | Catalyst | Predicted Product |

| Styrene | Grubbs' 2nd Gen. | N-(3-phenylallyl)-2-(azetidin-3-yloxy)acetamide |

| Methyl acrylate | Grubbs' 2nd Gen. | Methyl 4-(2-(azetidin-3-yloxy)acetamido)but-2-enoate |

| Ethylene | Grubbs' 2nd Gen. | 2-(azetidin-3-yloxy)acetamide (B13022251) (de-allylation) |

Note: The predicted products are based on known cross-metathesis reactions of N-allyl amides.

Furthermore, the allyl group can participate in various cross-coupling reactions. wikipedia.orgyoutube.com For instance, a Heck reaction with an aryl halide could be used to introduce an aromatic substituent. Allyl-allyl cross-coupling reactions, catalyzed by transition metals like palladium, could be used to form 1,5-dienes. rsc.orgnih.gov

Epoxidation and Dihydroxylation Reactions

The double bond of the allyl group can be readily oxidized. Epoxidation, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, would yield the corresponding epoxide. nih.govnih.govresearchgate.net This epoxide would be a valuable intermediate for further derivatization, as it can be opened by a variety of nucleophiles.

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under cold, alkaline conditions. rsc.org This would lead to the formation of a diol, which could then be further functionalized. Asymmetric dihydroxylation methods could also be employed to introduce chirality at these new stereocenters.

Polymerization Studies of the Allyl Group

The allyl group in this compound makes it a potential monomer for polymerization. Homopolymerization of N-allylacetamide has been reported, suggesting that the title compound could undergo similar radical polymerization to form a polymer with a poly(allyl acetamide) backbone and pendant azetidin-3-yloxy groups. documentsdelivered.com The polymerization could be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer would have interesting properties due to the presence of the polar and functionalizable azetidine rings.

Copolymerization with other vinyl monomers could also be explored to tailor the properties of the resulting polymer. The presence of the azetidine ring in the polymer side chain could offer opportunities for post-polymerization modification, such as cross-linking or grafting of other molecules.

Modifications at the Amide Linkage

The amide bond in this compound is a key site for chemical modification, offering pathways to a variety of derivatives. These transformations primarily involve the cleavage or substitution at the amide nitrogen.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the amide bond to form 2-(azetidin-3-yloxy)acetic acid and allylamine (B125299). Generally, amide hydrolysis requires more forcing conditions compared to ester hydrolysis due to the greater stability of the amide bond.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid such as hydrochloric acid or sulfuric acid and heat, the carbonyl oxygen of the amide would be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, for instance, with aqueous sodium hydroxide (B78521) at elevated temperatures, the hydroxide ion would directly attack the amide carbonyl carbon. This is typically followed by the expulsion of an allylamide anion, which would then be protonated by the solvent.

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. Transamidation reactions can be challenging due to the stability of the amide bond and are often catalyzed by metal complexes or require harsh reaction conditions. For this compound, a potential transamidation reaction would involve heating the compound with a high boiling point amine, possibly with a catalyst, to displace allylamine and form a new amide.

Interactive Data Table: Predicted Hydrolysis and Transamidation Reactions

| Reaction Type | Reagents and Conditions | Expected Major Products | Notes |

| Acidic Hydrolysis | 1 M HCl, reflux | 2-(azetidin-3-yloxy)acetic acid, Allylamine hydrochloride | Requires elevated temperatures for a significant reaction rate. |

| Basic Hydrolysis | 1 M NaOH, reflux | Sodium 2-(azetidin-3-yloxy)acetate, Allylamine | The carboxylic acid product exists as its carboxylate salt. |

| Transamidation | Benzylamine (B48309), Lewis acid catalyst (e.g., Ti(NMe2)4), heat | N-Benzyl-2-(azetidin-3-yloxy)acetamide, Allylamine | The reaction is an equilibrium, and removal of the volatile allylamine can drive the reaction forward. |

N-Alkylation and N-Acylation of the Amide Nitrogen

The amide nitrogen in this compound, being part of a secondary amide, possesses a hydrogen atom that can be substituted through alkylation or acylation reactions.

N-Alkylation: This transformation introduces an alkyl group onto the amide nitrogen. A common method involves the deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. The choice of base is crucial to avoid competing reactions.

N-Acylation: This reaction leads to the formation of an imide. It is typically achieved by treating the amide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct and to facilitate the reaction.

Interactive Data Table: Predicted N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | 1. NaH, THF; 2. CH3I | n-Allyl-n-methyl-2-(azetidin-3-yloxy)acetamide |

| N-Acylation | Acetyl chloride, Pyridine, CH2Cl2 | n-Acetyl-n-allyl-2-(azetidin-3-yloxy)acetamide |

Stereochemical Control in Transformations

Assuming the azetidine ring in this compound is chiral, its stereocenter can direct the stereochemical outcome of subsequent reactions. Furthermore, stereoselective transformations can be achieved through the use of chiral reagents or catalysts.

Diastereoselective and Enantioselective Reactions

Reactions at the allyl group or the azetidine ring can potentially be influenced by the existing stereochemistry of the molecule, leading to diastereoselective outcomes. For instance, epoxidation of the allyl double bond could result in the preferential formation of one diastereomer over the other due to steric hindrance or directing effects from the azetidin-3-yloxy group.

Enantioselective reactions would be relevant in the synthesis of chiral derivatives from an achiral precursor or in reactions that introduce a new stereocenter. For example, an asymmetric dihydroxylation of the allyl group using a chiral osmium catalyst could yield a diol with high enantiomeric excess.

Chiral Auxiliary or Catalytic Approaches

In cases where the starting material is racemic or achiral, stereochemical control can be imposed through the use of chiral auxiliaries or catalysts.